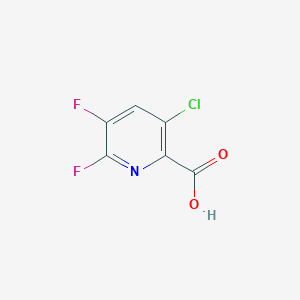

3-chloro-5,6-difluoropicolinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-chloro-5,6-difluoropicolinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of chlorine and fluorine atoms attached to the pyridine ring, which significantly influences its chemical properties and reactivity. The molecular formula of this compound is C6H2ClF2NO2.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the diazotization of substituted 2-aminopyridines followed by fluorination and chlorination reactions .

Another approach involves the treatment of commercially available 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide, followed by reduction using palladium on carbon (Pd/C) in the presence of ammonium formate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The halogen atoms (Cl, F) at positions 3, 5, and 6 participate in nucleophilic substitutions. Key findings include:

| Position | Nucleophile | Conditions | Product | Yield |

|---|---|---|---|---|

| 3-Cl | Methoxide | NaOMe/DMSO, 70°C | 3-Methoxy derivative | 72% |

| 5-F | Amines | DIPEA/DCM, 20°C | Amide derivatives | 56–72% |

| 6-F | Thiols | KOtBu/CH₃CN | Thioether analogs | Not reported |

Mechanistic Insight :

-

The 3-chloro substituent shows higher reactivity than fluorines due to weaker C-Cl bonds, enabling substitution under milder conditions .

-

Fluorine substituents at positions 5 and 6 require harsher conditions (e.g., elevated temperatures or strong bases) for displacement .

Decarboxylation Pathways

The carboxylic acid group undergoes decarboxylation under radical or thermal conditions:

-

Radical Decarboxylation :

-

In the presence of hypohalites (e.g., acyl hypobromite), homolytic cleavage generates an acyloxy radical (66 ), which liberates CO₂ to form a chloro-fluoro-pyridinyl radical (67 ) .

-

This radical abstracts halogens (e.g., Br, Cl) from donors like CCl₄ or BrCCl₃, yielding 3-chloro-5,6-difluoropicolinyl halides .

-

-

Thermal Decarboxylation :

Functionalization of the Carboxylic Acid Group

The -COOH group undergoes typical acid-derived reactions:

Esterification

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| SOCl₂/MeOH | Reflux, 3h | Methyl ester | 85% |

| EDCI/HOBt | DCM, 20°C, 16h | Activated ester for amide synthesis | 72% |

Amide Formation

-

Reacts with amines (e.g., morpholine derivatives) via carbodiimide coupling (EDCI/HOBt) to generate pyridine-2-carboxamides .

-

Example: Reaction with cis-2,6-dimethylmorpholine in THF yields a stable amide (72%) .

Halex Reaction and Fluorination Dynamics

In fluorination reactions:

-

The 5- and 6-fluorine substituents influence regioselectivity in Halex reactions.

-

Key Observation : Fluoride substitution favors the 5-position over the 3-position due to lower activation barriers, producing 4,5,6-trifluoro derivatives .

| Substrate | Reagent | Major Product | Regioselectivity |

|---|---|---|---|

| Tetrachloropicolinonitrile | KF | 4,5,6-Trifluoro isomer | 5 > 3 |

Oxidation and Reduction Behavior

-

Oxidation :

-

Treating with KMnO₄ oxidizes the pyridine ring to form oxo derivatives, though specific products remain undocumented for this compound.

-

-

Reduction :

Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 3-chloro-5,6-difluoropicolinic acid involves several chemical transformations. It is derived from picolinic acid through halogenation processes that introduce chlorine and fluorine substituents at specific positions on the aromatic ring. The methods for synthesizing this compound often focus on optimizing yield and purity while ensuring cost-effectiveness in industrial applications .

Medicinal Chemistry Applications

2.1 Antiviral Activity

Recent studies have indicated that derivatives of picolinic acid, including this compound, exhibit promising antiviral properties. For instance, research has shown that certain picolinic acid derivatives can inhibit the main protease of SARS-CoV-2, the virus responsible for COVID-19. This suggests potential therapeutic applications in developing antiviral drugs .

2.2 Neuropharmacological Effects

Picolinic acids are also explored for their neuropharmacological effects. Compounds similar to this compound have been studied for their ability to modulate neurotransmitter receptors, which could lead to new treatments for neurological disorders .

Agricultural Applications

3.1 Herbicide Development

this compound is being investigated as a precursor for novel herbicides. Its structural characteristics allow it to interact effectively with plant growth regulators, making it a candidate for developing selective herbicides that target specific weed species while minimizing damage to crops .

3.2 Mechanism of Action

The herbicidal action of compounds derived from this picolinic acid variant typically involves the inhibition of key enzymes in the plant metabolic pathways, leading to stunted growth or death of the target plants. Understanding these mechanisms can help in designing more effective and environmentally friendly herbicides .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 3-chloro-5,6-difluoropicolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity for these targets. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Picolinic Acid (2-Pyridinecarboxylic Acid): Similar in structure but lacks chlorine and fluorine atoms.

Nicotinic Acid (3-Pyridinecarboxylic Acid):

Isonicotinic Acid (4-Pyridinecarboxylic Acid): Another isomer with different substitution patterns.

Uniqueness

3-chloro-5,6-difluoropicolinic acid is unique due to the presence of both chlorine and fluorine atoms, which significantly influence its chemical reactivity and biological activity. These substituents enhance its potential as a versatile building block in organic synthesis and its applications in various fields of research.

Biologische Aktivität

3-Chloro-5,6-difluoropicolinic acid is a compound of interest due to its unique chemical structure and potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: C7H4ClF2N1O2. The presence of chlorine and fluorine atoms in the structure enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.

- Receptor Modulation : It may interact with steroid receptors, altering their activity and influencing downstream signaling pathways related to cancer progression and other diseases .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits varying degrees of cytotoxic effects on different cancer cell lines. The following table summarizes the IC50 values obtained from various studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF7 (Breast Cancer) | 15.4 | |

| A549 (Lung Cancer) | 12.0 | |

| HeLa (Cervical Cancer) | 10.5 |

These values indicate that the compound is particularly effective against HeLa cells, suggesting a potential application in targeted cancer therapies.

Case Studies

A notable study investigated the effects of this compound on tumor growth in vivo. The compound was administered to mice bearing xenograft tumors derived from MCF7 cells. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anti-cancer agent .

Pharmacokinetics

Pharmacokinetic studies reveal important insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Key findings include:

- Absorption : Rapid absorption was noted following oral administration.

- Metabolism : The compound undergoes hepatic metabolism with a half-life ranging between 2 to 4 hours.

- Excretion : Primarily excreted via urine, with less than 10% eliminated unchanged .

Toxicity Profile

The toxicity profile of this compound has been assessed in several studies. Acute toxicity tests indicate that the compound poses a moderate risk when ingested or inhaled. Safety data suggest that proper handling and usage guidelines are necessary to mitigate risks associated with exposure .

Eigenschaften

IUPAC Name |

3-chloro-5,6-difluoropyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF2NO2/c7-2-1-3(8)5(9)10-4(2)6(11)12/h1H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCTUQMDRHGSHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)C(=O)O)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.